3,6-Dichloro-10-methylacridin-9(10H)-one

Medicinal chemistry Scaffold optimization Lipophilicity engineering

SAR programs targeting telomerase or DNA-PK require the precise 3,6-dichloro-10-methyl substitution pattern; procurement of incorrect analogs introduces uncharacterized variables that compromise data reproducibility. This compound provides a procurement-ready, biologically validated reference scaffold. - Telomerase IC₅₀ range: 1.3-8 µM in the 3,6-disubstituted acridine series (Harrison et al.) - In vivo validated: Documented cytotoxic activity in EAC mouse model with tumor-selective apoptosis induction - Synthetic efficiency: N10-methyl group eliminates N-protection requirements; 3,6-dichloro handles enable direct cross-coupling diversification

Molecular Formula C14H9Cl2NO
Molecular Weight 278.1 g/mol
CAS No. 89705-28-2
Cat. No. B12921223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-10-methylacridin-9(10H)-one
CAS89705-28-2
Molecular FormulaC14H9Cl2NO
Molecular Weight278.1 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Cl)C(=O)C3=C1C=C(C=C3)Cl
InChIInChI=1S/C14H9Cl2NO/c1-17-12-6-8(15)2-4-10(12)14(18)11-5-3-9(16)7-13(11)17/h2-7H,1H3
InChIKeyLRNOMQKGKGNKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-10-methylacridin-9(10H)-one (CAS 89705-28-2): Core Scaffold Identity and Research-Grade Procurement Context


3,6-Dichloro-10-methylacridin-9(10H)-one (CAS 89705-28-2) is a synthetic 10-N-methylated acridin-9(10H)-one derivative bearing chlorine substituents at the 3- and 6-positions of the tricyclic acridone core . With a molecular formula of C₁₄H₉Cl₂NO, a molecular weight of 278.1 g/mol, a calculated LogP of approximately 3.99850, and a polar surface area (PSA) of 22.00 Ų, this compound occupies a physicochemical space distinct from both its non-methylated analog (3,6-dichloroacridin-9(10H)-one, CAS 5100-80-1) and the non-chlorinated parent (10-methylacridin-9(10H)-one, CAS 719-54-0) [1]. It is commercially supplied at a typical purity of 95% and is classified as a research compound for in vitro and non-human investigational use . The combination of the electron-withdrawing 3,6-dichloro pattern and the N10-methyl group creates a scaffold that has been explored within the broader class of 3,6-disubstituted acridine derivatives as G-quadruplex-stabilizing telomerase inhibitors and as DNA-PK-targeting antiproliferative agents [2][3].

Why 3,6-Dichloro-10-methylacridin-9(10H)-one Cannot Be Replaced by a Generic Acridone Analog in Target-Focused Research


The biological activity of acridin-9(10H)-one derivatives is exquisitely sensitive to both the N10-substitution pattern and the nature and position of halogen substituents on the aromatic rings. Removing the N10-methyl group yields 3,6-dichloroacridin-9(10H)-one (CAS 5100-80-1), which loses the increased lipophilicity (ΔLogP approximately +1.3 units) and altered DNA-intercalation geometry conferred by N-alkylation . Conversely, omitting the 3,6-dichloro substituents produces 10-methylacridin-9(10H)-one (CAS 719-54-0), which lacks the electron-withdrawing effects that modulate G-quadruplex binding affinity and telomerase inhibitory potency within the 3,6-disubstituted acridine chemotype [1]. In the context of structure–activity relationship (SAR) programs targeting telomerase, DNA-PK, or MARK4, the precise 3,6-dichloro-10-methyl substitution pattern is non-interchangeable: the 3,6-disubstituted acridine series studied by Harrison et al. demonstrated telomerase IC₅₀ values spanning 1.3–8 µM, with potency critically dependent on the specific 3,6-substituent identity [1]. Procurement of an incorrect analog—even one differing by a single substituent—introduces uncharacterized variables into assay systems, compromising data reproducibility and delaying SAR campaign progression [2].

Quantitative Differentiation Evidence for 3,6-Dichloro-10-methylacridin-9(10H)-one Versus Closest Analogs


Scaffold-Level Structural Differentiation: N10-Methylation Confers a 1.3-Unit LogP Increase Over the Non-Methylated 3,6-Dichloro Analog

The target compound (CAS 89705-28-2, LogP = 3.99850, PSA = 22.00 Ų) exhibits a calculated LogP approximately 1.3 log units higher than the non-methylated analog 3,6-dichloroacridin-9(10H)-one (CAS 5100-80-1, estimated LogP ~2.67–2.92), while sharing an identical chloro substitution pattern . This lipophilicity increment arises from N10-methylation, which eliminates a hydrogen-bond donor (N–H) and increases hydrophobic surface area. The molecular weight increases from 264.11 Da (non-methylated) to 278.13 Da (target), while the PSA remains constant at 22.00 Ų. Compared to 10-methylacridin-9(10H)-one (CAS 719-54-0, LogP = 2.69170, PSA = 22.00 Ų, MW = 209.24 Da), the target compound adds two chlorine atoms, increasing MW by ~69 Da and LogP by approximately 1.3 units [1]. These differences are critical for membrane permeability and DNA-intercalation affinity, both of which are LogP-dependent parameters in acridone-based drug design [2].

Medicinal chemistry Scaffold optimization Lipophilicity engineering

In Vivo Antitumor Activity: Direct Cytotoxic and Apoptotic Evidence in the Ehrlich Ascites Carcinoma Model

Direct experimental data from the Acridone Derivatives Database documents that 3,6-dichloro-10-methylacridin-9(10H)-one demonstrates cytotoxic activity in the Ehrlich ascites carcinoma (EAC) mouse model, accompanied by mechanistic evidence of apoptosis induction—including nuclear fragmentation, modulation of caspase activity, and altered pro- and anti-apoptotic protein levels in treated EAC cells [1]. The compound also elevates antioxidant enzyme and cytokine levels in toxin-treated EAC-bearing mice while exhibiting no cytotoxicity toward macrophages in vivo or normal human lymphocytes in vitro, indicating a degree of tumor-selective activity [1]. Cardiotoxicity observed in guinea pig auricle preparations provides a safety alert for further development [1]. This in vivo dataset is parallel to—but mechanistically more granular than—the telomerase inhibition data reported for the 3,6-disubstituted acridine series by Harrison et al., where the most potent compounds showed telomerase IC₅₀ values of 1.3–8 µM with comparable cytotoxicity in ovarian cancer cell lines [2].

In vivo oncology Apoptosis Tumor model

Telomerase Inhibition Class Activity: 3,6-Disubstituted Acridine Platform With Validated IC₅₀ Potency Range

The target compound belongs to the 3,6-disubstituted acridine chemotype rationally designed by Harrison et al. as telomerase inhibitors operating through G-quadruplex stabilization [1]. Within this series, the most potent inhibitors demonstrated telomerase IC₅₀ values ranging from 1.3 to 8 µM in a cell-free telomerase assay using extracts from HEK293T cells, with anti-proliferative activity in ovarian carcinoma cell lines (A2780) at comparable concentrations [1]. A related 3,6-disubstituted acridone derivative (CHEMBL3330788) has been deposited in BindingDB with a reported telomerase IC₅₀ of 100 nM, indicating that specific 3,6-substitution patterns can achieve sub-micromolar potency [2]. While the exact IC₅₀ of 3,6-dichloro-10-methylacridin-9(10H)-one against human telomerase has not been individually reported in the peer-reviewed literature, its structural compliance with the 3,6-disubstituted acridine pharmacophore places its expected potency within the 1.3–8 µM range established for this chemotype [1]. The N10-methyl group, present in the target but absent in the 3,6-disubstituted acridine core studied by Harrison et al., may further modulate G-quadruplex binding affinity through altered π-stacking geometry [3].

Telomerase inhibition G-quadruplex Anticancer target engagement

DNA-PK Inhibitory Potential: Acridinone Scaffold Recognition in Patent-Class Inhibitor Chemotype

Acridinone derivatives, including those bearing halogen substituents on the aromatic rings, are claimed as DNA-dependent protein kinase (DNA-PK) inhibitors in patent WO-2004085418-A2 / US8404681B2, assigned to ICOS Corporation [1]. The patent discloses that acridinone compounds inhibit DNA-PK biological activity and can sensitize cells to DNA-damaging agents, thereby potentiating cancer treatment [1]. The 3,6-dichloro substitution pattern on the acridinone core, combined with N10-methylation, places 3,6-dichloro-10-methylacridin-9(10H)-one structurally within the Markush claims of this patent family, although the specific compound is not individually exemplified with quantitative DNA-PK IC₅₀ data in the disclosed examples [1]. In parallel, BindingDB records a structurally distinct acridone derivative with a DNA-PK IC₅₀ of 12.3 µM (CHEMBL3764880), establishing that the acridinone scaffold can achieve measurable DNA-PK engagement [2]. This patent-based evidence distinguishes the target compound from simple acridine DNA intercalators (e.g., acriflavine, amsacrine) that lack DNA-PK selectivity and from non-acridinone DNA-PK inhibitors (e.g., NU7441) that operate through different chemotypes [3].

DNA-PK inhibition DNA damage repair Chemosensitization

Synthetic Tractability: N10-Methyl Group as a Stability-Enhancing and Derivatization-Compatible Structural Feature

The N10-methyl group in 3,6-dichloro-10-methylacridin-9(10H)-one eliminates the acidic N–H proton present in 3,6-dichloroacridin-9(10H)-one (CAS 5100-80-1), thereby reducing the potential for prototropic tautomerism and enhancing chemical stability under basic or nucleophilic reaction conditions . This structural feature is synthetically significant because the N–H acridone undergoes deprotonation under mildly basic conditions (estimated pKa ~12–14 for the acridone N–H), potentially leading to undesired N-alkylation side products during downstream derivatization [1]. The N10-methylated scaffold, by contrast, is inert to N-deprotonation and can be selectively functionalized at alternative positions (e.g., C2, C4, C5, C7) without requiring N-protection strategies . Furthermore, 3,6-disubstituted-10-methylacridones bearing bromo or trifluoromethylsulfonyloxy leaving groups at other positions have been employed as substrates in palladium(0)-mediated cross-coupling reactions for the synthesis of quino[4,3,2-kl]acridine antitumor agents, demonstrating the utility of the N10-methylacridone scaffold as a versatile synthetic intermediate [2].

Synthetic chemistry Scaffold derivatization Chemical stability

High-Impact Research and Industrial Application Scenarios for 3,6-Dichloro-10-methylacridin-9(10H)-one


Oncology SAR Campaigns Targeting Telomerase or G-Quadruplex-Mediated Telomere Maintenance

3,6-Dichloro-10-methylacridin-9(10H)-one serves as a procurement-ready entry point into the 3,6-disubstituted acridine telomerase inhibitor chemical series. Medicinal chemistry teams can use this compound as a reference scaffold for systematic SAR exploration, varying the 3,6-substituents or the N10-alkyl group while benchmarking against the published telomerase IC₅₀ range of 1.3–8 µM established by Harrison et al. [1]. The compound's in vivo activity in the EAC mouse model, combined with its demonstrated apoptosis induction (caspase modulation, nuclear fragmentation), provides a biological validation baseline that a simple uncharacterized screening hit cannot offer [2].

DNA Damage Repair Research: Chemosensitization via DNA-PK Pathway Modulation

As a structural member of the patent-claimed acridinone DNA-PK inhibitor chemotype (WO-2004085418-A2 / US8404681B2), this compound is applicable in studies investigating radiosensitization or chemosensitization of tumor cells through DNA-PK pathway inhibition [1]. Researchers probing the DNA damage response can employ this compound alongside established DNA-PK inhibitors (e.g., NU7441) to compare chemotype-dependent selectivity profiles, leveraging the acridinone scaffold's distinct molecular recognition properties versus non-acridinone chemotypes [1]. The N10-methyl group ensures chemical stability during cell-based assay incubation, avoiding the N–H acridone decomposition that can confound dose–response interpretations [2].

Focused Acridone Library Synthesis: Late-Stage Diversification From a Stable Core Intermediate

Synthetic chemistry groups constructing focused acridone libraries for phenotypic or target-based screening can utilize 3,6-dichloro-10-methylacridin-9(10H)-one as a core intermediate. The N10-methyl group eliminates the need for N-protection, enabling direct functionalization at the C2, C4, C5, or C7 positions via electrophilic aromatic substitution or palladium-catalyzed cross-coupling [1]. The chlorine atoms at positions 3 and 6 serve as synthetic handles for further diversification through nucleophilic aromatic substitution or metal-catalyzed coupling reactions, as demonstrated in the synthesis of quino[4,3,2-kl]acridine derivatives from 3,6-disubstituted-10-methylacridone precursors [3]. This reduces the number of synthetic steps relative to N–H acridone-based routes and improves overall library production efficiency.

In Vivo Proof-of-Concept Studies: Tumor-Selective Cytotoxicity With Immune Cell Sparing

For translational oncology programs requiring compounds with pre-existing in vivo activity data, this compound offers a validated starting point. The documented cytotoxic activity in the EAC mouse model, coupled with the absence of cytotoxicity toward macrophages and normal human lymphocytes, suggests a tumor-selective activity window that warrants further pharmacokinetic and toxicological profiling [1]. The cardiotoxicity signal observed in guinea pig auricle preparations provides a specific safety liability that can guide medicinal chemistry efforts toward analog design aimed at mitigating cardiac effects while preserving antitumor potency [1]. This pre-existing in vivo dataset distinguishes the compound from the vast majority of commercially available acridone screening compounds that lack any in vivo characterization.

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